(1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
(1) Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under aqueous or neat conditions. This catalyst is notable for its low loading requirements, short reaction times at room temperature, and compatibility with free amino groups, marking it as an outstanding catalyst for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) processes Ozcubukcu et al., 2009.
(2) Chiral HPLC Method for Triazole Antitubercular Compound
Shekar et al. (2014) developed a sensitive, specific, precise, and accurate chiral chromatographic method for the analysis of the novel triazole-based antitubercular compound MSDRT 12 and its stereoisomers. This method allows for the effective separation and analysis of the compound's stereoisomers, highlighting the compound's enantio-specific antitubercular activity and providing a foundation for further exploration of its therapeutic potential Shekar et al., 2014.
(3) Synthesis and Catalytic Applications of C3-Symmetric Tris(triazolyl)methanol Ligands
A feature article by Etayo et al. (2016) discusses the synthesis and catalytic applications of C3-symmetric tris(1,2,3-triazol-4-yl)methanols and derivatives, known as TTM ligands. These ligands, constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes, have shown significant value in transition metal-mediated reactions, including synthesis and catalysis, demonstrating their versatility and efficacy in homogeneous and heterogenised systems Etayo et al., 2016.
(4) Electrochemical Utilization of Methanol as a C1 Source
Liu et al. (2021) disclosed an electrocatalytic protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source. This represents a significant advancement in the field of electrocatalysis, demonstrating a method to activate methanol and employ it in cyclization reactions without the need for external oxidants or bases, providing an efficient approach to synthesizing a variety of N,N-disubstituted 2,3-dihydroquinazolin-4(1H)-ones Liu et al., 2021.
Properties
IUPAC Name |
[1-(1-cyclobutylpyrrolidin-3-yl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-8-9-6-15(13-12-9)11-4-5-14(7-11)10-2-1-3-10/h6,10-11,16H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIPLTGUKAFVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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